molecular formula C14H22N4O4 B12979837 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12979837
M. Wt: 310.35 g/mol
InChI Key: YJHRDEGLBVSZTQ-UHFFFAOYSA-N
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Description

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole ring, and a carboxylic acid group. The tert-butoxycarbonyl group is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the methyl group: This step involves the alkylation of the pyrazole ring using a suitable methylating agent such as methyl iodide.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Attachment of the tert-butoxycarbonyl group: This is typically done using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Coupling of the piperazine and pyrazole rings: This step involves the formation of an amide bond between the piperazine and pyrazole rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the carboxylic acid group: This can be achieved through the hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Hydrochloric acid or trifluoroacetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

    Hydrolysis: Removal of the tert-butoxycarbonyl group to yield the free amine.

Scientific Research Applications

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the piperazine and pyrazole rings can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-5-carboxylic acid: Has the carboxylic acid group at a different position on the pyrazole ring.

    3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides protection during synthesis, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-17(6-8-18)11-10(12(19)20)9-16(4)15-11/h9H,5-8H2,1-4H3,(H,19,20)

InChI Key

YJHRDEGLBVSZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

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